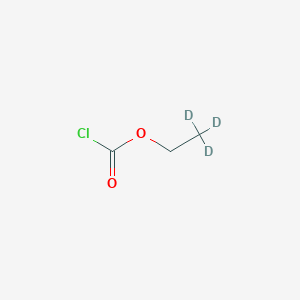
Ethyl-d3 Chloroformate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl-d3 Chloroformate is a deuterated derivative of ethyl chloroformate, where the hydrogen atoms in the ethyl group are replaced with deuterium. This compound is used in various chemical reactions and research applications due to its unique properties. It is a colorless, corrosive, and highly toxic liquid that serves as a reagent in organic synthesis, particularly for introducing the ethyl carbamate protecting group and forming carboxylic anhydrides .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl-d3 Chloroformate can be synthesized by reacting deuterated ethanol (ethyl-d3 alcohol) with phosgene. The reaction typically occurs under controlled conditions to ensure safety and maximize yield. The general reaction is as follows:
CD3CH2OH+COCl2→CD3CH2OCOCl+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful handling of phosgene, a highly toxic and reactive gas, and deuterated ethanol. The reaction is conducted in specialized reactors designed to contain and neutralize any hazardous by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl-d3 Chloroformate undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form carbamates and esters, respectively.
Hydrolysis: In the presence of water, it decomposes to form deuterated ethanol, hydrogen chloride, and carbon dioxide.
Oxidation and Reduction: While not commonly involved in oxidation or reduction reactions, it can participate in such processes under specific conditions.
Common Reagents and Conditions
Amines: React with this compound to form deuterated carbamates.
Alcohols: React to form deuterated esters.
Water: Causes hydrolysis, leading to the formation of deuterated ethanol and other by-products.
Major Products Formed
Deuterated Carbamates: Formed from reactions with amines.
Deuterated Esters: Formed from reactions with alcohols.
Deuterated Ethanol: Formed from hydrolysis reactions.
Applications De Recherche Scientifique
Ethyl-d3 Chloroformate is widely used in scientific research due to its unique properties:
Chemistry: Used as a reagent in organic synthesis for introducing deuterated protecting groups and forming deuterated derivatives of various compounds.
Biology: Utilized in labeling studies to trace metabolic pathways and understand biological processes involving deuterated compounds.
Medicine: Employed in the synthesis of deuterated pharmaceuticals, which can have improved metabolic stability and reduced side effects.
Industry: Used in the production of deuterated materials for research and development purposes.
Mécanisme D'action
Ethyl-d3 Chloroformate exerts its effects through nucleophilic substitution reactions. The deuterated ethyl group is transferred to nucleophiles, forming deuterated derivatives. The presence of deuterium can influence reaction kinetics and stability, making it valuable in various applications. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl Chloroformate: The non-deuterated version, used in similar applications but without the benefits of deuterium labeling.
Methyl Chloroformate: A similar compound with a methyl group instead of an ethyl group, used for different synthetic purposes.
Isobutyl Chloroformate: Another chloroformate ester with different reactivity and applications.
Uniqueness
Ethyl-d3 Chloroformate is unique due to the presence of deuterium, which provides advantages in labeling studies and the synthesis of deuterated compounds. Deuterium’s heavier mass and stronger C-D bond compared to C-H bond can lead to different reaction kinetics and improved stability in certain applications .
Propriétés
Formule moléculaire |
C3H5ClO2 |
|---|---|
Poids moléculaire |
111.54 g/mol |
Nom IUPAC |
2,2,2-trideuterioethyl carbonochloridate |
InChI |
InChI=1S/C3H5ClO2/c1-2-6-3(4)5/h2H2,1H3/i1D3 |
Clé InChI |
RIFGWPKJUGCATF-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])COC(=O)Cl |
SMILES canonique |
CCOC(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




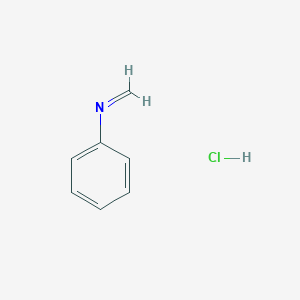
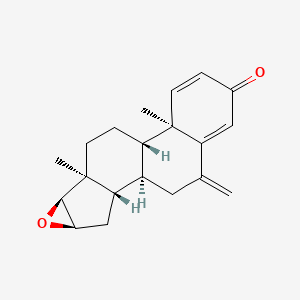
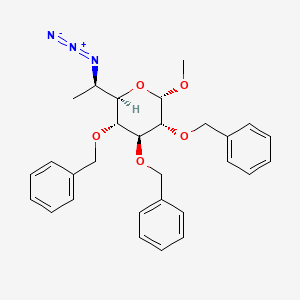
![(1R)-1-[3-Hydroxy-3-oxido-8-oxo-10-(2-pyridinyldithio)-2,4-dioxa-7-aza-3-phosphadec-1-yl]-1,2-ethanediyl Ester Hexadecanoic Acid Monosodium Salt](/img/structure/B13846295.png)
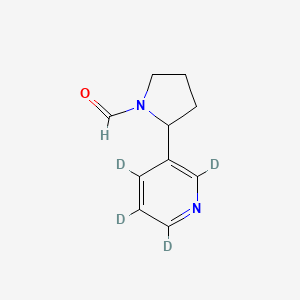

![2-[(2S,5S)-5-benzyl-3,6-dioxopiperazin-2-yl]acetonitrile](/img/structure/B13846320.png)
![disodium;(5Z)-1,3,4,7,8-pentamethyl-6-oxo-5-[(N,2,3,5,6-pentamethyl-4-sulfonatoanilino)methylidene]-7,8-dihydronaphthalene-2-sulfonate](/img/structure/B13846321.png)
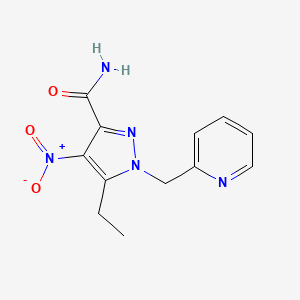
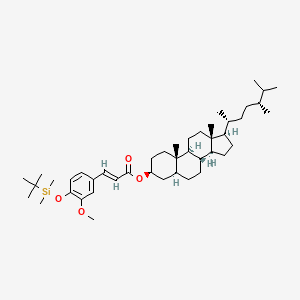
![7-Amino-2-cyclopropyl-5-methylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B13846345.png)
![prop-2-enyl (2S,3S,4S,5R,6S)-6-[(3R,5R)-7-[(1S,2S,6R,8S,8aS)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3-[tert-butyl(dimethyl)-lambda4-sulfanyl]oxy-5-[[tert-butyl(dimethyl)silyl]methyl]heptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13846346.png)
